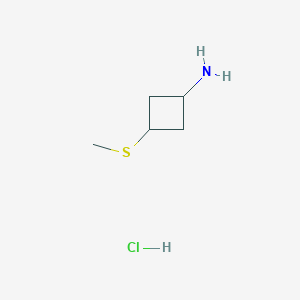

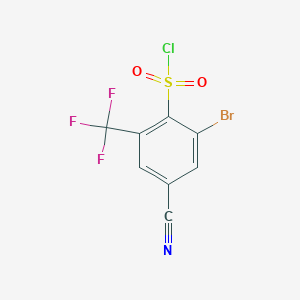

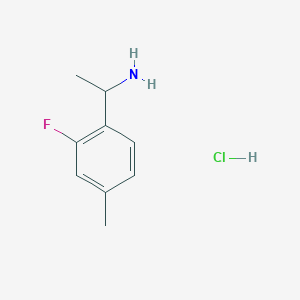

![molecular formula C34H32ClCrN4O4 B1460617 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) CAS No. 41628-83-5](/img/structure/B1460617.png)

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+)

Overview

Description

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) is a porphyrin derivative that plays a significant role in various biological and chemical processes. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are crucial in nature, serving as the backbone for heme, chlorophyll, and other essential biomolecules .

Mechanism of Action

Target of Action

Chromium(III) Protoporphyrin IX Chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research Protoporphyrin ix, a fundamental precursor in the synthesis of heme and chlorophyll, plays a vital role in biological metabolism and biogeochemical cycling .

Mode of Action

It is known that protoporphyrin ix plays a crucial role in the synthesis of heme and chlorophyll, which are essential for oxygen transport and photosynthesis, respectively

Biochemical Pathways

Protoporphyrin IX is involved in the heme synthesis pathway . It is synthesized from basic precursors such as glycine and succinyl CoA, or glutamate

Result of Action

It is known that protoporphyrin ix plays a crucial role in biological metabolism and biogeochemical cycling

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chromium(III) Protoporphyrin IX Chloride. For instance, in the Jiulong River Estuary, China, it was found that the contents of cellular Protoporphyrin IX were enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictated the productivity of phytoplankton and bacteria in coastal waters . .

Biochemical Analysis

Biochemical Properties

Cr(III) Protoporphyrin IX Chloride is known to participate in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with human serum albumin (HSA), where Cr(III) Protoporphyrin IX Chloride forms complexes with the protein . This interaction is significant as HSA is the main plasma protein responsible for the distribution of drugs and other compounds in the human circulatory system. The binding of Cr(III) Protoporphyrin IX Chloride to HSA occurs at specific sites within the protein’s tertiary structure, particularly in the subdomains IB and IIA . These interactions are characterized by strong binding affinities, which can influence the pharmacological actions and side effects of the compound.

Cellular Effects

Cr(III) Protoporphyrin IX Chloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with human serum albumin can affect the distribution and availability of the compound within cells, thereby modulating its cellular effects . Additionally, Cr(III) Protoporphyrin IX Chloride has been used in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer. Upon activation by light, the compound generates reactive oxygen species that induce cell death, particularly in cancer cells . This process involves the damage of cellular structures such as the mitochondrial membrane, Golgi apparatus, and nuclear membrane .

Molecular Mechanism

The molecular mechanism of action of Cr(III) Protoporphyrin IX Chloride involves several key interactions at the molecular level. The compound binds to biomolecules such as human serum albumin, forming strong complexes that influence its distribution and activity . Additionally, Cr(III) Protoporphyrin IX Chloride can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, in photodynamic therapy, the compound’s activation by light leads to the generation of reactive oxygen species, which can inhibit or activate various cellular enzymes and pathways . These interactions can result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cr(III) Protoporphyrin IX Chloride can change over time due to factors such as stability, degradation, and long-term cellular effects. The compound’s stability is influenced by environmental conditions such as temperature and light exposure . Over time, Cr(III) Protoporphyrin IX Chloride may degrade, leading to changes in its biochemical properties and cellular effects. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of photodynamic therapy, where repeated light activation can enhance its therapeutic efficacy .

Dosage Effects in Animal Models

The effects of Cr(III) Protoporphyrin IX Chloride vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular responses . At low doses, Cr(III) Protoporphyrin IX Chloride may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Cr(III) Protoporphyrin IX Chloride is involved in several metabolic pathways, particularly those related to heme biosynthesis and degradation . The compound interacts with enzymes such as ferrochelatase, which catalyzes the insertion of iron into protoporphyrin IX to form heme . Additionally, Cr(III) Protoporphyrin IX Chloride can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in various biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Cr(III) Protoporphyrin IX Chloride within cells and tissues are mediated by specific transporters and binding proteins . Human serum albumin plays a key role in the compound’s distribution in the circulatory system, while other transporters facilitate its uptake into cells . Once inside the cells, Cr(III) Protoporphyrin IX Chloride can localize to specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by factors such as its binding affinity to proteins and its solubility in different cellular environments .

Subcellular Localization

Cr(III) Protoporphyrin IX Chloride exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can localize to various cellular compartments, including the mitochondria, Golgi apparatus, and nuclear membrane . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of Cr(III) Protoporphyrin IX Chloride is important for its role in photodynamic therapy, where its activation by light leads to the generation of reactive oxygen species that induce cell death .

Preparation Methods

The synthesis of 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) typically involves the reaction of protoporphyrin IX with a chromium salt under specific conditions. One common method includes heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(VI) derivatives, while reduction reactions can produce chromium(II) complexes .

Scientific Research Applications

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions. In biology, it serves as a model compound for studying metalloporphyrins and their role in biological systems. In medicine, it is investigated for its potential use in photodynamic therapy for cancer treatment. Additionally, it finds applications in the industry as a component in the production of dyes and pigments .

Comparison with Similar Compounds

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) is unique among porphyrin derivatives due to its specific metal center and chloride ligand. Similar compounds include other metalloporphyrins such as Co(III) Protoporphyrin IX Chloride and Fe(III) Protoporphyrin IX Chloride. These compounds share similar structural features but differ in their metal centers and specific reactivity. For example, Co(III) Protoporphyrin IX Chloride exhibits different spin states and coordination properties compared to 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) .

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22-diid-2-yl]propanoic acid;chlorochromium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQQEWHGUXPBK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.Cl[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClCrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

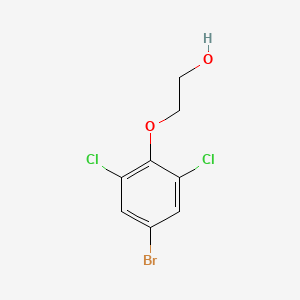

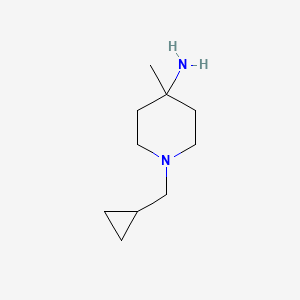

![(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B1460534.png)

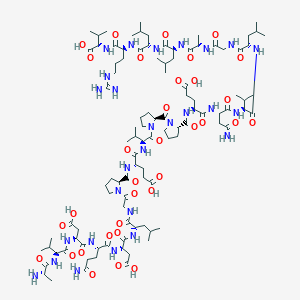

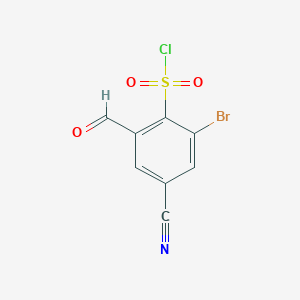

![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)

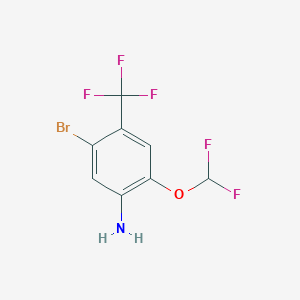

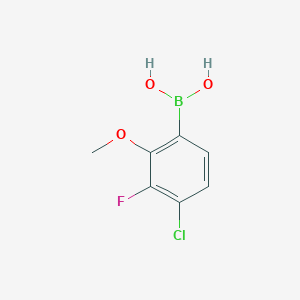

![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)